
Crenolanib
Overview
Description
Crenolanib is an orally bioavailable benzimidazole derivative that selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases, including FMS-like Tyrosine Kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) . It is currently being investigated for its efficacy in treating various types of cancer, including acute myeloid leukemia, gastrointestinal stromal tumor, and glioma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of crenolanib involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
- Formation of the benzimidazole ring by condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
- Introduction of the quinoline moiety through a nucleophilic substitution reaction.
- Attachment of the piperidine ring via a reductive amination reaction.
- Final functionalization with the oxetane moiety through an etherification reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Crenolanib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the benzimidazole core or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Crenolanib has a wide range of scientific research applications, including:
Mechanism of Action
Crenolanib exerts its effects by selectively inhibiting the activity of receptor tyrosine kinases, including FLT3, PDGFRα, and PDGFRβ . It binds to the active conformation of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as the ERK and AKT/mTOR pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Sorafenib: Another tyrosine kinase inhibitor that targets FLT3, but with a broader spectrum of activity against other kinases.
Quizartinib: A selective FLT3 inhibitor with activity against FLT3-ITD mutants.
Midostaurin: A multi-kinase inhibitor that targets FLT3, KIT, and other kinases.
Uniqueness of Crenolanib: this compound is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .
Biological Activity
Crenolanib is a second-generation tyrosine kinase inhibitor (TKI) primarily developed for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. This compound has garnered attention due to its selective activity against FLT3 internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML patients. This compound's mechanism of action extends beyond FLT3 inhibition, influencing various biological pathways that contribute to its therapeutic effects.
This compound functions as a selective type I pan-FLT3 inhibitor, demonstrating potent inhibition of FLT3 signaling pathways. It has shown efficacy against both FLT3-ITD and FLT3-TKD mutations, which are often associated with poor prognosis in AML patients. This compound's selectivity allows it to minimize off-target effects, providing a more favorable safety profile compared to other FLT3 inhibitors like quizartinib.
Anti-Angiogenic Effects
Recent studies have highlighted this compound's anti-angiogenic properties . In vitro and in vivo experiments demonstrated that this compound inhibits endothelial cell viability, migration, and sprout formation, leading to reduced tumor growth and microvessel density in various cancer models. Notably, this compound induced apoptosis in endothelial cells independently of PDGFR expression, suggesting a broader mechanism of action that could be beneficial in treating solid tumors as well as hematological malignancies .
Clinical Efficacy in AML
This compound has been evaluated in several clinical trials focusing on its efficacy when combined with intensive chemotherapy for patients with FLT3-mutated AML. A recent study reported an overall complete remission rate of 86% among 44 patients treated with this compound alongside induction chemotherapy. The median overall survival was not reached after 45 months of follow-up, indicating promising long-term outcomes .
Table: Clinical Outcomes of this compound in AML Trials
Case Study: Efficacy in Older Adults
In a cohort study involving older adults (aged 60 years and above), this compound demonstrated a complete remission rate of 80% . Despite higher rates of treatment-related toxicities, the results indicated that younger patients had significantly better outcomes, emphasizing the need for age-specific treatment regimens .
Case Study: Resistance Mechanisms
Research has identified mechanisms of resistance to this compound in patients with AML. Whole exome sequencing revealed genetic alterations associated with treatment failure, underscoring the complexity of managing FLT3-mutant leukemias and the necessity for ongoing monitoring and potential combination therapies to overcome resistance .
Properties
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHJHQFHQTFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985873 | |
Record name | Crenolanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-88-9 | |
Record name | Crenolanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crenolanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crenolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crenolanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRENOLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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